![molecular formula C25H19NO3 B14397928 4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide CAS No. 87503-50-2](/img/structure/B14397928.png)
4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide is an organic compound that features a complex structure with multiple aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide typically involves the following steps:
Formation of Naphthalene-1-carbonyl Chloride: This is achieved by reacting naphthalene-1-carboxylic acid with thionyl chloride under reflux conditions.
Coupling Reaction: The naphthalene-1-carbonyl chloride is then reacted with 4-methyl-N-phenylbenzamide in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield while maintaining safety and environmental standards.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the naphthalene and benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as alkyl or acyl groups.
Aplicaciones Científicas De Investigación
4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The aromatic rings allow for π-π stacking interactions, while the carbonyl and amide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzenesulfonamide
- 4-Amino-2-methyl-1-naphthol
Uniqueness
4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide is unique due to its specific combination of aromatic rings and functional groups. This structure allows for a wide range of chemical reactions and interactions, making it versatile for various applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity and binding affinity.
Propiedades
Número CAS |
87503-50-2 |
|---|---|
Fórmula molecular |
C25H19NO3 |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
(N-(4-methylbenzoyl)anilino) naphthalene-1-carboxylate |
InChI |
InChI=1S/C25H19NO3/c1-18-14-16-20(17-15-18)24(27)26(21-10-3-2-4-11-21)29-25(28)23-13-7-9-19-8-5-6-12-22(19)23/h2-17H,1H3 |
Clave InChI |
MTLJIYXXSLDODV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)OC(=O)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine](/img/structure/B14397845.png)
![1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14397851.png)
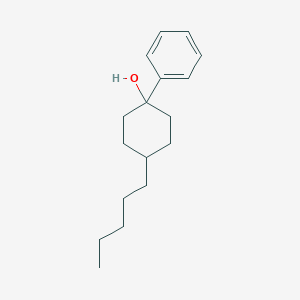
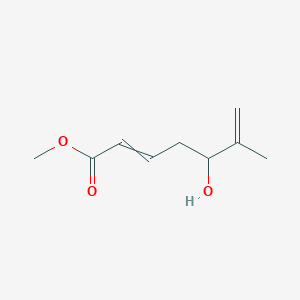
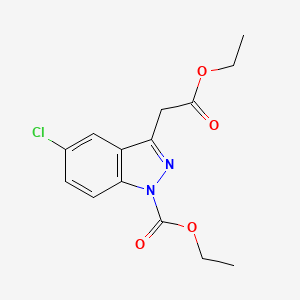


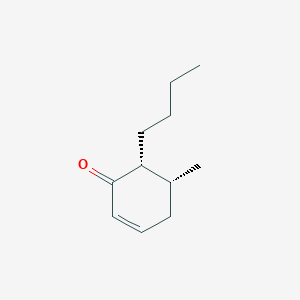
![Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14397891.png)
![[(Tetradecan-2-yl)selanyl]benzene](/img/structure/B14397899.png)
![N-Methoxy-N-methyl-N'-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea](/img/structure/B14397924.png)
![N-[2-(4-Chlorophenyl)propan-2-yl]urea](/img/structure/B14397930.png)
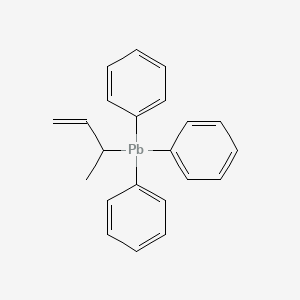
![2,4,6-Triphenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine](/img/structure/B14397945.png)
